
N'-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group, a dicyclopropylmethyl group, and a methylpropyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea typically involves the reaction of 2-chloroethyl isocyanate with dicyclopropylmethylamine and 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-chloroethyl isocyanate by reacting 2-chloroethanol with phosgene.
Step 2: Reaction of 2-chloroethyl isocyanate with dicyclopropylmethylamine and 2-methylpropylamine in an inert solvent such as dichloromethane or toluene.
Step 3: Purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted urea derivatives.
Oxidation Reactions: Formation of oxidized urea derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce urea functionality into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-Chloroethyl)-N-cyclohexyl-N-methylurea
- N’-(2-Chloroethyl)-N-phenyl-N-methylurea
- N’-(2-Chloroethyl)-N-(2,2-dimethylpropyl)-N-methylurea
Uniqueness
N’-(2-Chloroethyl)-N-(dicyclopropylmethyl)-N-(2-methylpropyl)urea is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
54326-21-5 |
|---|---|
Fórmula molecular |
C14H25ClN2O |
Peso molecular |
272.81 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-(dicyclopropylmethyl)-1-(2-methylpropyl)urea |
InChI |
InChI=1S/C14H25ClN2O/c1-10(2)9-17(14(18)16-8-7-15)13(11-3-4-11)12-5-6-12/h10-13H,3-9H2,1-2H3,(H,16,18) |
Clave InChI |
ZZUWSYZZOIXSNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C(C1CC1)C2CC2)C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



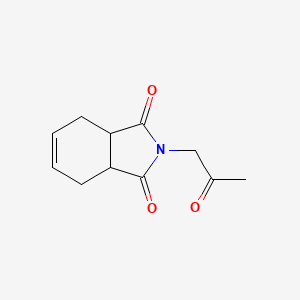

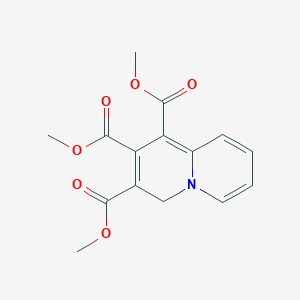
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
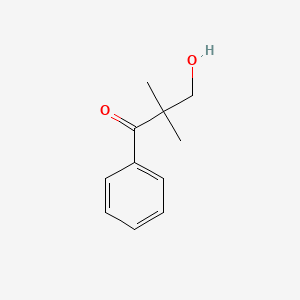
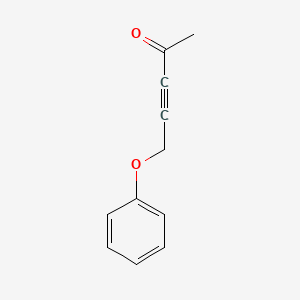


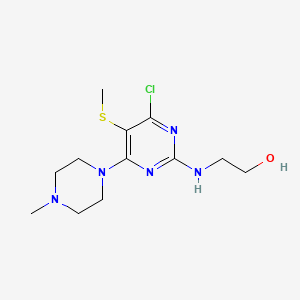
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)


